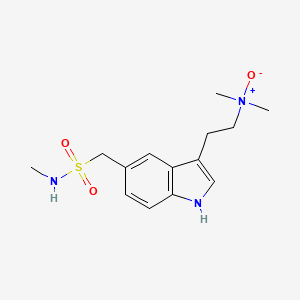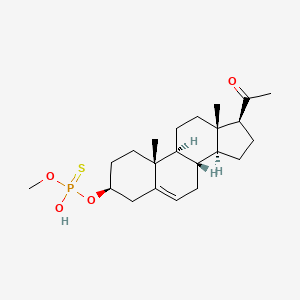
Desdiacetyl-8-oxo Famciclovir
Vue d'ensemble
Description
Desdiacetyl-8-oxo Famciclovir is a derivative of Famciclovir, a guanine analogue used primarily as an antiviral agent. Famciclovir is a prodrug that is converted into the active compound Penciclovir, which inhibits viral DNA polymerase. This compound is a metabolite of Famciclovir and is used in biochemical research, particularly in the study of antiviral mechanisms and drug metabolism .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Desdiacetyl-8-oxo Famciclovir involves multiple steps starting from guanidine nitrate and diethyl malonate The initial step includes a ring-closing reaction under alkaline conditions to form 2-amino-4,6-pyrimidinediol This intermediate undergoes hydroxyl chlorination to yield 2-amino-4,6-dichloropyrimidineThis compound is then obtained through further oxidation and deacetylation steps .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors for the ring-closing and chlorination reactions, as well as advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
Desdiacetyl-8-oxo Famciclovir undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Conditions vary depending on the substituent but often involve nucleophilic substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions include various oxidized and reduced forms of this compound, as well as substituted derivatives that are useful in further biochemical studies .
Applications De Recherche Scientifique
Desdiacetyl-8-oxo Famciclovir is extensively used in scientific research, particularly in the following fields:
Chemistry: Studying the chemical properties and reactivity of antiviral compounds.
Biology: Investigating the metabolic pathways and mechanisms of antiviral drugs.
Medicine: Developing new antiviral therapies and understanding drug resistance mechanisms.
Industry: Producing high-purity antiviral agents for pharmaceutical applications
Mécanisme D'action
Desdiacetyl-8-oxo Famciclovir exerts its effects by being converted into Penciclovir, which inhibits viral DNA polymerase. Penciclovir is monophosphorylated by viral thymidine kinase and subsequently converted to a triphosphate by cellular enzymes. This triphosphate form preferentially inhibits viral DNA polymerase, preventing viral DNA synthesis and replication .
Comparaison Avec Des Composés Similaires
Similar Compounds
Penciclovir: The active form of Famciclovir, used directly as an antiviral agent.
Acyclovir: Another guanine analogue with a similar mechanism of action but different pharmacokinetic properties.
Ganciclovir: A guanine analogue with broader antiviral activity but higher toxicity.
Uniqueness
Desdiacetyl-8-oxo Famciclovir is unique due to its specific metabolic pathway and its role as a research tool in understanding the metabolism and mechanism of action of Famciclovir. Its distinct chemical structure allows for detailed studies on the oxidation and reduction reactions involved in antiviral drug metabolism .
Propriétés
IUPAC Name |
2-amino-9-[4-hydroxy-3-(hydroxymethyl)butyl]-7H-purin-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5O3/c11-9-12-3-7-8(14-9)15(10(18)13-7)2-1-6(4-16)5-17/h3,6,16-17H,1-2,4-5H2,(H,13,18)(H2,11,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONASPHSEDMUZNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC(=N1)N)N(C(=O)N2)CCC(CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30747517 | |
| Record name | 2-Amino-9-[4-hydroxy-3-(hydroxymethyl)butyl]-7,9-dihydro-8H-purin-8-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30747517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
166197-79-1 | |
| Record name | 2-Amino-9-[4-hydroxy-3-(hydroxymethyl)butyl]-7,9-dihydro-8H-purin-8-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30747517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-(2-Butoxyethoxy)ethoxy]tetrahydropyran-d9](/img/structure/B585299.png)









